molecular formula C10H11NO3 B099765 p-(2-Nitropropenyl)anisole CAS No. 17354-63-1

p-(2-Nitropropenyl)anisole

Cat. No.: B099765
CAS No.: 17354-63-1
M. Wt: 193.20 g/mol
InChI Key: XQGFRDLMKKKSAH-BQYQJAHWSA-N
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Description

p-(2-Nitropropenyl)anisole: is an organic compound characterized by the presence of a nitro group and a propenyl group attached to an anisole ring

Chemical Reactions Analysis

Types of Reactions: p-(2-Nitropropenyl)anisole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: p-(2-Nitropropenyl)anisole is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: Research into the biological activity of this compound and its derivatives is ongoing.

Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other materials. Its chemical properties make it suitable for use in various manufacturing processes .

Mechanism of Action

The mechanism of action of p-(2-Nitropropenyl)anisole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. The propenyl group may also participate in various chemical reactions, contributing to the compound’s overall activity .

Properties

CAS No.

17354-63-1

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-methoxy-4-[(E)-2-nitroprop-1-enyl]benzene

InChI

InChI=1S/C10H11NO3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3/b8-7+

InChI Key

XQGFRDLMKKKSAH-BQYQJAHWSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)OC)/[N+](=O)[O-]

SMILES

CC(=CC1=CC=C(C=C1)OC)[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC)[N+](=O)[O-]

17354-63-1

Pictograms

Irritant

Origin of Product

United States

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